N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride
Description
N-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride is a structurally complex organic compound featuring:
- Azetidine ring: A four-membered saturated nitrogen heterocycle known for conformational rigidity, which enhances binding specificity to biological targets .
- 1,2,4-Oxadiazole moiety: A heterocyclic ring with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen-bonding capabilities .
- Carboxamide hydrochloride group: Enhances solubility and facilitates ionic interactions in biological systems .
This compound's structural synergy is hypothesized to confer unique pharmacological properties, particularly in targeting enzymes or receptors involved in inflammation or oncology .
Properties
Molecular Formula |
C10H17ClN4O2 |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-6(2)9-13-8(16-14-9)5-12-10(15)7-3-11-4-7;/h6-7,11H,3-5H2,1-2H3,(H,12,15);1H |
InChI Key |
PRBZEFOFMVTXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)C2CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring is usually formed by the cyclization of amino alcohols or amino halides.
Coupling of Oxadiazole and Azetidine: The final step involves coupling the oxadiazole and azetidine rings through a suitable linker, often using reagents like carbodiimides or coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules to highlight its distinct features:
Structural Analogues with Azetidine and Oxadiazole Moieties
| Compound Name | Structural Differences | Key Properties |
|---|---|---|
| N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | Methoxyphenyl substituent on oxadiazole; dimethylphenyl on azetidine | Exhibits enhanced selectivity for serotonin receptors due to electron-donating methoxy groups . |
| 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide | Benzyl and dimethoxyphenyl substituents | Demonstrates potent anti-inflammatory activity via COX-2 inhibition . |
| N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | Pyrimidinyl-oxadiazole and methoxyphenyl groups | Shows dual anticancer and antimicrobial activity due to pyrimidine’s DNA-intercalating ability . |
Analogues with Varied Heterocyclic Cores
- 1-{1-[(2-Methylpropyl)carbamoyl]azetidin-3-yl}-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide : Replaces oxadiazole with triazole, reducing metabolic stability but increasing kinase inhibition .
- SLF108185117 (3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride) : Lacks azetidine but includes a long alkyl chain, enhancing lipid bilayer penetration for S1P receptor modulation .
Functional Group Variations
- N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride : Ethylamine substituent instead of carboxamide; weaker target affinity but faster renal clearance .
Key Research Findings and Data Tables
Table 1: Physicochemical and Pharmacokinetic Comparison
| Compound | LogP | Solubility (mg/mL) | IC50 (COX-2, nM) | Reference |
|---|---|---|---|---|
| Target Compound | 2.1 | 12.5 | 45 | |
| 3-(3-Benzyl-oxadiazole) analogue | 3.4 | 5.8 | 18 | |
| Pyrimidinyl-oxadiazole analogue | 1.8 | 8.2 | 62 (Anticancer) |
Table 2: Structural Impact on Bioactivity
| Substituent | Effect on Activity | Example Compound |
|---|---|---|
| Propan-2-yl (Target Compound) | Balances hydrophobicity and steric bulk, optimizing target binding | Target Compound |
| Benzyl (3-(3-Benzyl-oxadiazole)) | Enhances aromatic stacking interactions, improving COX-2 affinity | |
| Pyrimidinyl (N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-oxadiazole]) | Introduces DNA intercalation, broadening therapeutic scope |
Unique Advantages of the Target Compound
- Synergistic Rigidity : The azetidine-oxadiazole core provides conformational stability, reducing off-target interactions compared to flexible analogues like ethanamine derivatives .
- Optimized Solubility: The carboxamide hydrochloride group improves aqueous solubility (12.5 mg/mL) over non-ionic analogues (e.g., benzyl-substituted compound at 5.8 mg/mL) .
- Broad Therapeutic Potential: Preliminary studies suggest activity against both inflammatory and oncology targets, unlike narrower-scope analogues .
Biological Activity
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 290.75 g/mol. Its structure includes an azetidine ring and an oxadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O₂Cl |
| Molecular Weight | 290.75 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)N1=C(N=C(N1)C(=O)N2CCCN2)C(=O)Cl |
Antimicrobial Properties
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial activity. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In studies comparing various oxadiazole derivatives, N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine had a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
Cytotoxicity assessments were performed using various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer). The compound exhibited selective cytotoxicity with lower toxicity towards normal cell lines such as L929 fibroblasts.
Findings:
The compound showed IC50 values indicating significant antiproliferative effects on cancer cells while maintaining a favorable safety profile in normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| HepG2 | 30 |
| L929 (Normal) | >100 |
The biological activity of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-y]methyl}azetidine is attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Research indicates that the compound may inhibit key enzymes involved in DNA replication and repair pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
